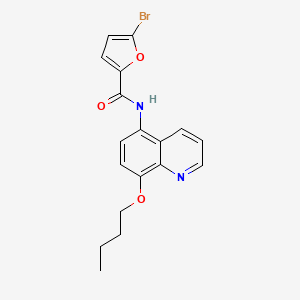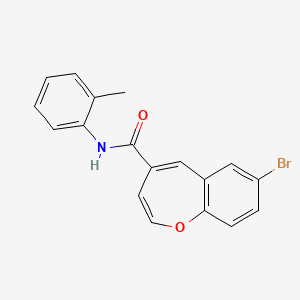![molecular formula C16H15N3O2S B11326509 3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11326509.png)
3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a methoxy group and a pyrazole ring, which is further substituted with a thiophene moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction using a thiophene derivative and an appropriate leaving group.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an aniline derivative with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the synthesized pyrazole-thiophene intermediate with the benzamide core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to form an amine under reducing conditions.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for electrophilic substitution include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions involving the pyrazole and thiophene moieties.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to active sites of enzymes or receptors. The thiophene moiety can enhance the compound’s binding affinity and selectivity by providing additional π-π interactions and hydrophobic contacts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-3-yl]benzamide
- 3-methoxy-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
- 3-methoxy-N-[1-(pyridin-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
Uniqueness
3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances the compound’s binding affinity and selectivity
Eigenschaften
Molekularformel |
C16H15N3O2S |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-methoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-13-5-2-4-12(10-13)16(20)18-15-7-8-17-19(15)11-14-6-3-9-22-14/h2-10H,11H2,1H3,(H,18,20) |
InChI-Schlüssel |
XUNKJAHSXHLQQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[1-acetyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11326436.png)
![2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326439.png)
![Propyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11326443.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326447.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11326448.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326449.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326456.png)

![dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11326463.png)
![4-(butylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326475.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B11326476.png)

![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11326488.png)

